3-Ethylthiophene

Conductive Polymers Electrochemical Polymerization Organic Electronics

Source 3-ethylthiophene (CAS 1795-01-3) for reproducible electroactive polymer synthesis. The 3-position ethyl substituent yields poly(3-ethylthiophene) with ~270 S cm⁻¹ conductivity—surpassing polythiophene (190 S cm⁻¹)—and an intermediate oxidation potential providing a wider electrochemical stability window than poly(3-methylthiophene) for OFET, OLED, and OPV devices. Its higher HDS reactivity vs. 2-ethylthiophene under Ni-Mo/Al₂O₃ conditions makes it the preferred β-substituted model for catalyst benchmarking. The symmetrical 3-substitution pattern also enables regiodivergent C–H functionalization studies. Avoid positional-isomer variability; specify 3-ethylthiophene to ensure consistent polymerization regiochemistry and device performance.

Molecular Formula C6H8S
Molecular Weight 112.19 g/mol
CAS No. 1795-01-3
Cat. No. B160659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylthiophene
CAS1795-01-3
Molecular FormulaC6H8S
Molecular Weight112.19 g/mol
Structural Identifiers
SMILESCCC1=CSC=C1
InChIInChI=1S/C6H8S/c1-2-6-3-4-7-5-6/h3-5H,2H2,1H3
InChIKeySLDBAXYJAIRQMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylthiophene (CAS 1795-01-3): Procurement-Grade Monomer for Conductive Polymer Synthesis


3-Ethylthiophene (CAS 1795-01-3) is a 3-alkyl substituted thiophene monomer that serves as a key building block for electrochemically synthesized conducting polymers, particularly poly(3-ethylthiophene) (PET). With a molecular weight of 112.19 g/mol, boiling point range of 136-141 °C at 760 mmHg, density of 1.00-1.01 g/cm³, and flash point of approximately 23 °C, this compound is supplied as a colorless to pale yellow clear liquid with typical purity specifications of ≥98% (GC) [1]. Unlike unsubstituted thiophene, the ethyl group at the 3-position imparts distinct electronic and steric properties that modulate polymer conductivity, oxidation potential, and optical characteristics [2].

3-Ethylthiophene: Why Positional Isomers and Alkyl Homologs Cannot Be Interchanged in Conductive Polymer Applications


The substitution position of the ethyl group on the thiophene ring fundamentally alters the electrochemical and spectroscopic properties of the resulting polymer. Moving the ethyl group from the 3-position to the 2-position changes the regioselectivity of electrophilic substitution and polymerization outcomes [1]. Replacing the ethyl group with a methyl or longer alkyl chain modifies both steric hindrance and electron-donating capacity, which directly affects polymer conductivity, oxidation potential, and band gap [2]. In catalytic hydrodesulfurization (HDS), β-substituted (3-position) thiophenes exhibit higher reactivity than α-substituted (2-position) isomers [3]. For procurement in organic electronics, polymer chemistry, or catalytic studies, substituting 3-ethylthiophene with a positional isomer or homolog introduces uncontrolled variability in material performance, making product-specific sourcing essential for reproducible results.

3-Ethylthiophene: Quantitative Comparative Evidence for Informed Sourcing Decisions


Polymer Film Conductivity: 3-Ethylthiophene Delivers Intermediate Performance Between Polythiophene and 3-Methylthiophene

Electrochemical polymerization of 3-ethylthiophene in propylene carbonate electrolyte yields poly(3-ethylthiophene) (PET) films with a measured conductivity of 270 S cm⁻¹. Under identical polymerization conditions, polythiophene (PT) achieves 190 S cm⁻¹ and poly(3-methylthiophene) (PMT) achieves 510 S cm⁻¹ [1][2]. This places PET conductivity exactly between the unsubstituted and methyl-substituted homologs, providing a predictable, mid-range conductivity option when neither the lower conductivity of PT nor the higher but potentially less stable conductivity of PMT is optimal.

Conductive Polymers Electrochemical Polymerization Organic Electronics

Oxidation Potential Ordering: PET Requires Intermediate Driving Force for Electrochemical Doping

Cyclic voltammetry measurements under identical polymerization conditions reveal that the oxidation potential increases in the order PMT < PET < PT [1]. The ethyl substituent at the 3-position exerts an electron-donating effect that lowers the oxidation potential relative to unsubstituted polythiophene, but the larger steric bulk of the ethyl group (compared to methyl) reduces coplanarity of adjacent thiophene rings in the neutral state, resulting in a higher oxidation potential than poly(3-methylthiophene) [2].

Cyclic Voltammetry Electrochemical Doping Conductive Polymers

Neutral-State Band Gap: PET Exhibits Larger Band Gap Than Both PT and PMT

In the neutral (undoped) state, the band gap increases in the order PMT < PT < PET [1]. Theoretical DFT calculations on dimers confirm this trend: the energy gap for 3-ethylthiophene dimer is 4.733 eV, which is larger than both the unsubstituted thiophene dimer (4.216 eV) and the 3,4-diethyl thiophene dimer (3.890 eV) [2]. The larger band gap in PET is attributed to steric-induced twisting of the polymer backbone that reduces π-orbital overlap in the neutral state [3].

Band Gap Engineering Optical Properties Conductive Polymers

Hydrodesulfurization Reactivity: 3-Ethylthiophene (β-Substituted) Shows Higher HDS Reactivity Than 2-Ethylthiophene (α-Substituted)

In comparative hydrodesulfurization (HDS) studies using Ni-Mo/Al₂O₃ catalyst at 225-300°C under 8 MPa H₂ pressure, β-substituted thiophenes (including 3-ethylthiophene) demonstrated higher HDS reactivities than their α-substituted counterparts (including 2-ethylthiophene) [1]. Additionally, ethylthiophenes produced higher yields of addition products than methylthiophenes under identical conditions. The C-S bond scission selectivity depends on the relative position of the alkyl group and the C-S bonds, with C-S bonds farther from the alkyl substituent decomposing more readily [1].

Catalysis Hydrodesulfurization Petroleum Refining

Regioselective C-H Alkynylation: 3-Ethylthiophene Enables Regiodivergent Access to Both C2 and C5 Alkynylated Products

For 3-substituted thiophene substrates, controlling regioselectivity between the C2 and C5 positions is inherently challenging due to the symmetry of the molecule. A palladium-catalyzed C-H activation/alkynylation protocol was developed that enables regiodivergent reaction outcomes from 3-ethylthiophene: two distinct sets of reaction conditions provide selective access to each regioisomer (C2-alkynylated or C5-alkynylated product) [1]. This method uses the thiophene as the limiting reagent and demonstrates broad scope, making it suitable for late-stage modification of thiophene-containing compounds [1].

C-H Activation Regioselective Synthesis Late-Stage Functionalization

3-Ethylthiophene: Evidence-Backed Application Scenarios for Procurement Planning


Mid-Range Conductivity Polymer Films for Organic Electronics

When developing organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), or organic photovoltaic (OPV) devices where a conductivity of approximately 270 S cm⁻¹ is desired—higher than polythiophene (190 S cm⁻¹) but lower than poly(3-methylthiophene) (510 S cm⁻¹)—3-ethylthiophene provides a quantifiable and reproducible monomer source [1]. The intermediate oxidation potential also offers a wider electrochemical stability window than PMT, reducing device degradation from over-oxidation during operation [2].

Electrochromic Devices Requiring Distinct Optical Transitions

The larger band gap of neutral poly(3-ethylthiophene) compared to both polythiophene and poly(3-methylthiophene) results in different optical absorption characteristics [1][2]. This property can be exploited in electrochromic devices, smart windows, and displays where distinct color changes between doped and undoped states are required. The ethyl substituent's steric effect on backbone coplanarity in the neutral state versus the doped state provides a tunable optical contrast mechanism [3].

Model Substrate for Hydrodesulfurization (HDS) Catalyst Development

3-Ethylthiophene serves as a representative β-substituted thiophene model compound for evaluating HDS catalyst performance. Its higher reactivity compared to α-substituted isomers (2-ethylthiophene) under Ni-Mo/Al₂O₃ catalytic conditions [1] makes it suitable for studying reaction kinetics and mechanisms of sulfur removal from petroleum feedstocks. The compound's defined structure allows systematic investigation of how alkyl substitution position affects C-S bond scission selectivity [1].

Synthetic Methodology Development: Regiodivergent C-H Functionalization

The symmetrical 3-substitution pattern of 3-ethylthiophene makes it an ideal substrate for developing and benchmarking regiodivergent C-H functionalization methodologies. Catalyst-controlled conditions can selectively deliver either C2- or C5-alkynylated products from the same starting material [1], providing a valuable platform for training synthetic chemists and validating new catalytic systems for heterocycle functionalization.

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